molecular formula C10H10N2OS B12975432 3-Methylbenzo[b]thiophene-2-carbohydrazide

3-Methylbenzo[b]thiophene-2-carbohydrazide

Cat. No.: B12975432
M. Wt: 206.27 g/mol
InChI Key: WHDIYDYDOLXNND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[b]thiophene-2-carbohydrazide:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzo[b]thiophene-2-carbohydrazide typically involves the following steps:

    Formation of 3-Methylbenzo[b]thiophene-2-carboxylic acid: This can be achieved through various organic synthesis methods, including the reaction of 3-methylthiophene with suitable reagents.

    Conversion to 3-Methylbenzo[b]thiophene-2-carboxylic acid hydrazide: The carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to form the carbohydrazide derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzo[b]thiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups, such as amines.

    Substitution: The methyl and carbohydrazide groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: 3-Methylbenzo[b]thiophene-2-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may serve as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: The compound can be used in the development of new materials, such as polymers and dyes. Its heterocyclic structure imparts unique properties that can be exploited in various industrial applications.

Mechanism of Action

The mechanism of action of 3-Methylbenzo[b]thiophene-2-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The benzothiophene ring can also participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • 3-Methylbenzo[b]thiophene-2-carboxylic acid
  • 3-Methylbenzo[b]thiophene-2-carboxaldehyde
  • 3-Methylbenzo[b]thiophene-2-carboxamide

Comparison: 3-Methylbenzo[b]thiophene-2-carbohydrazide is unique due to the presence of the carbohydrazide group, which imparts distinct chemical reactivity and potential biological activity. Compared to its carboxylic acid, carboxaldehyde, and carboxamide counterparts, the carbohydrazide derivative offers additional functionalization possibilities, making it a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

3-methyl-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C10H10N2OS/c1-6-7-4-2-3-5-8(7)14-9(6)10(13)12-11/h2-5H,11H2,1H3,(H,12,13)

InChI Key

WHDIYDYDOLXNND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.